An In-Depth Technical Guide on Methyl 4-(4-methoxybenzoyl)benzoate (CAS Number: 71616-84-7)
An In-Depth Technical Guide on Methyl 4-(4-methoxybenzoyl)benzoate (CAS Number: 71616-84-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide strives to be comprehensive, the publicly available information on Methyl 4-(4-methoxybenzoyl)benzoate is limited. This document summarizes the currently accessible data and provides context based on related compounds. Further experimental investigation is warranted for a complete characterization.
Introduction
Methyl 4-(4-methoxybenzoyl)benzoate is a benzophenone derivative with the CAS number 71616-84-7. Benzophenones are a class of organic compounds that feature a diphenyl ketone core structure. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. Derivatives of benzophenone have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
This technical guide provides a summary of the available physicochemical properties, a probable synthetic route, and an overview of the potential biological significance of Methyl 4-(4-methoxybenzoyl)benzoate, drawing parallels from the broader class of benzophenone derivatives where specific data for the target compound is unavailable.
Physicochemical Properties
Table 1: Physicochemical Properties of Methyl 4-(4-methoxybenzoyl)benzoate
| Property | Value | Source |
| CAS Number | 71616-84-7 | N/A |
| Molecular Formula | C₁₆H₁₄O₄ | [1] |
| Molecular Weight | 270.28 g/mol | [1] |
| Boiling Point | 424.2 ± 30.0 °C at 760 mmHg | [1] |
| Flash Point | 188.8 ± 24.6 °C | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP | 3.64 | [1] |
| Melting Point | Not Available | N/A |
Synthesis
While a specific, detailed experimental protocol for the synthesis of Methyl 4-(4-methoxybenzoyl)benzoate is not available in the reviewed literature, its structure strongly suggests a Friedel-Crafts acylation reaction as the most probable synthetic route. This would likely involve the acylation of anisole with a derivative of methyl benzoate.
Proposed Synthetic Pathway
A plausible synthetic pathway is the reaction of anisole with methyl 4-(chlorocarbonyl)benzoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation for the synthesis of Methyl 4-(4-methoxybenzoyl)benzoate.
General Experimental Protocol for Friedel-Crafts Acylation (Illustrative)
The following is a general procedure for a Friedel-Crafts acylation reaction that could be adapted for the synthesis of Methyl 4-(4-methoxybenzoyl)benzoate. Note: This is an illustrative protocol and requires optimization for the specific reactants.
Materials:
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Anisole
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Methyl 4-(chlorocarbonyl)benzoate
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) as solvent
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Hydrochloric acid (HCl), aqueous solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: A dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the reaction flask and cooled in an ice bath.
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Addition of Acyl Chloride: Methyl 4-(chlorocarbonyl)benzoate, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride.
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Addition of Anisole: Anisole, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture while maintaining the low temperature.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Spectroscopic Data
No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Methyl 4-(4-methoxybenzoyl)benzoate (CAS 71616-84-7) has been identified in the public domain. Characterization of this compound would require experimental spectroscopic analysis.
Biological Activity and Potential Applications
Specific studies on the biological activity of Methyl 4-(4-methoxybenzoyl)benzoate are not currently available. However, the benzophenone scaffold is a well-established pharmacophore with a broad range of biological activities.
General Biological Activities of Benzophenone Derivatives
Benzophenone derivatives have been reported to possess a variety of biological activities, including:
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Anticancer Activity: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
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Anti-inflammatory Activity: Some benzophenones exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
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Antimicrobial Activity: Antibacterial and antifungal activities have been observed in several benzophenone-containing compounds.
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Antiviral Activity: Certain derivatives have shown potential as antiviral agents.
Given that Methyl 4-(4-methoxybenzoyl)benzoate belongs to this class of compounds, it is plausible that it may exhibit some of these biological activities.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the activities of other benzophenone derivatives, Methyl 4-(4-methoxybenzoyl)benzoate could potentially interact with various signaling pathways implicated in disease. For instance, some benzophenones are known to modulate pathways involved in cell cycle regulation and apoptosis. A hypothetical workflow for investigating the biological activity of this compound is presented below.
Caption: A hypothetical workflow for the biological evaluation of Methyl 4-(4-methoxybenzoyl)benzoate.
Conclusion
Methyl 4-(4-methoxybenzoyl)benzoate is a benzophenone derivative for which there is limited publicly available technical information. While its physicochemical properties are partially documented, crucial data such as its melting point and comprehensive spectroscopic characterization are lacking. Its synthesis is likely achievable via a Friedel-Crafts acylation, a standard method for this class of compounds. Although no specific biological activities have been reported for this compound, its structural relationship to other bioactive benzophenones suggests it may be a candidate for investigation in drug discovery programs. Further experimental work is necessary to fully elucidate the chemical and biological profile of Methyl 4-(4-methoxybenzoyl)benzoate. This guide serves as a starting point for researchers and scientists interested in exploring the potential of this and related molecules.
